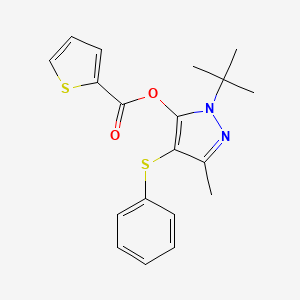![molecular formula C15H10F3N5OS B3616651 2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B3616651.png)
2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-N-(2,3,4-trifluorophenyl)acetamide
Vue d'ensemble
Description
2-[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]-N-(2,3,4-trifluorophenyl)acetamide is a complex organic compound that features a tetrazole ring, a phenyl group, and a trifluorophenyl group
Mécanisme D'action
Orientations Futures
Méthodes De Préparation
The synthesis of 2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-N-(2,3,4-trifluorophenyl)acetamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of appropriate precursors under specific conditions.
Attachment of the Phenyl Group: The phenyl group is introduced through a substitution reaction.
Introduction of the Trifluorophenyl Group: The trifluorophenyl group is added via a nucleophilic substitution reaction.
Final Assembly: The final compound is assembled through a series of coupling reactions and purification steps.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-N-(2,3,4-trifluorophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-N-(2,3,4-trifluorophenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific molecular pathways.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Comparaison Avec Des Composés Similaires
Similar compounds include:
2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetonitrile: This compound shares the tetrazole and phenyl groups but differs in the acetonitrile moiety.
Ethyl 2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetate: Similar in structure but with an ethyl ester group instead of the trifluorophenyl group.
1-{(S)-(2-Fluorophenyl)[1-(2-methoxyethyl)-1H-tetrazol-5-yl]methyl}-4-methylpiperazine: Contains a tetrazole ring and phenyl group but differs significantly in the rest of the structure.
The uniqueness of 2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-N-(2,3,4-trifluorophenyl)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
2-(1-phenyltetrazol-5-yl)sulfanyl-N-(2,3,4-trifluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3N5OS/c16-10-6-7-11(14(18)13(10)17)19-12(24)8-25-15-20-21-22-23(15)9-4-2-1-3-5-9/h1-7H,8H2,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDKRMFVHLNRWGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=C(C(=C(C=C3)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-ethoxy-N-{[4-(4-methylpiperidin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B3616571.png)
![N-({[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-2,4-dimethylbenzamide](/img/structure/B3616582.png)
![methyl 4-({[(3,4-dichlorobenzyl)thio]acetyl}amino)benzoate](/img/structure/B3616585.png)
![2-(2,4-dichlorophenoxy)-N-[4-(4-methylpiperidin-1-yl)phenyl]acetamide](/img/structure/B3616608.png)
![3-({[(5-{[(4-chlorobenzyl)sulfanyl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoic acid](/img/structure/B3616612.png)
![2-[(4-nitrobenzyl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3616615.png)

![N-(2-methoxy-5-methylphenyl)-2-[4-(2-methylpropylsulfamoyl)phenoxy]acetamide](/img/structure/B3616630.png)
![N-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxo-ethyl]-benzenesulfonamide](/img/structure/B3616644.png)
![3-phenyl-N-[({4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}amino)carbonothioyl]acrylamide](/img/structure/B3616646.png)
![N-{4-[2-(4-methoxyphenyl)-2-oxoethoxy]phenyl}-2-nitrobenzamide](/img/structure/B3616662.png)

![N-{3-[2-(3-methoxyphenyl)-2-oxoethoxy]phenyl}-4-nitrobenzamide](/img/structure/B3616669.png)
![1-[(2-fluorobenzyl)oxy]-3-(2-furyl)-2(1H)-quinoxalinone 4-oxide](/img/structure/B3616674.png)
